

# 3-Hydroxyphenyl benzoate CAS number 136-36-

7

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## Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727

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An In-Depth Technical Guide to **3-Hydroxyphenyl Benzoate** (CAS 136-36-7)

## Introduction

**3-Hydroxyphenyl benzoate**, also widely known as Resorcinol monobenzoate, is an aromatic ester with the CAS number 136-36-7.[1][2][3] This white crystalline powder serves as a versatile intermediate in organic synthesis and has established applications as a UV absorber in plastics and other materials, often under trade names like Eastman Inhibitor RMB.[1][3][4] For researchers in drug development, its scaffold is of particular interest. The presence of multiple functional groups—a phenolic hydroxyl, an ester linkage, and two aromatic rings—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR), as demonstrated in the development of novel receptor antagonists.[5] This guide offers a comprehensive technical overview of **3-Hydroxyphenyl benzoate**, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry.

## Physicochemical and Structural Properties

Understanding the fundamental properties of **3-Hydroxyphenyl benzoate** is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

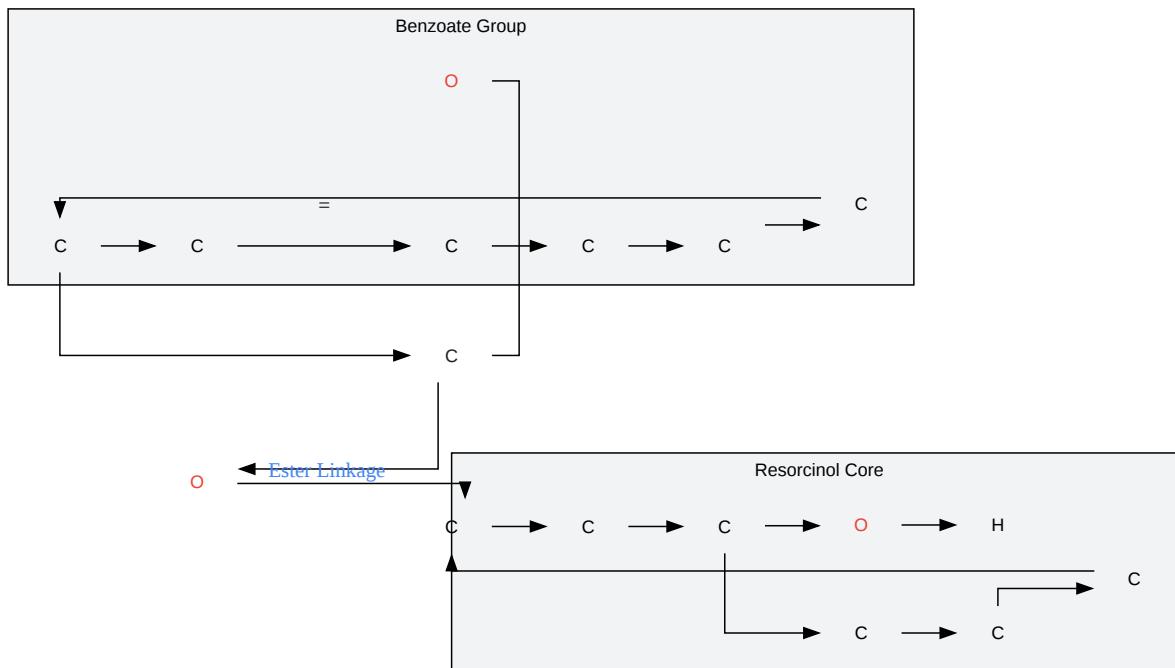
## Core Properties

The key physicochemical properties are summarized below, compiled from various chemical data sources.

Property	Value	Source
CAS Number	136-36-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	214.22 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to yellow or orange crystalline powder	<a href="#">[1]</a>
Melting Point	131-136 °C	<a href="#">[2]</a>
Boiling Point	~350 °C (Decomposes)	<a href="#">[1]</a>
Solubility	Soluble in ethanol, acetone; limited solubility in water	<a href="#">[1]</a>
pKa	9.12 ± 0.10 (Predicted)	<a href="#">[1]</a>
LogP	2.61 - 2.85	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	Resorcinol monobenzoate, Benzoic acid m-hydroxyphenyl ester	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Chemical Structure

The structure consists of a benzoate group ester-linked to one of the hydroxyl groups of a resorcinol (1,3-dihydroxybenzene) core.



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Caption: Chemical structure of **3-Hydroxyphenyl benzoate**.

## Synthesis and Purification

The synthesis of **3-Hydroxyphenyl benzoate** is most commonly achieved via the Schotten-Baumann reaction, involving the acylation of resorcinol with benzoyl chloride. Controlling the reaction stoichiometry and pH is paramount to maximizing the yield of the mono-ester and minimizing the formation of the di-substituted by-product, resorcinol dibenzoate.

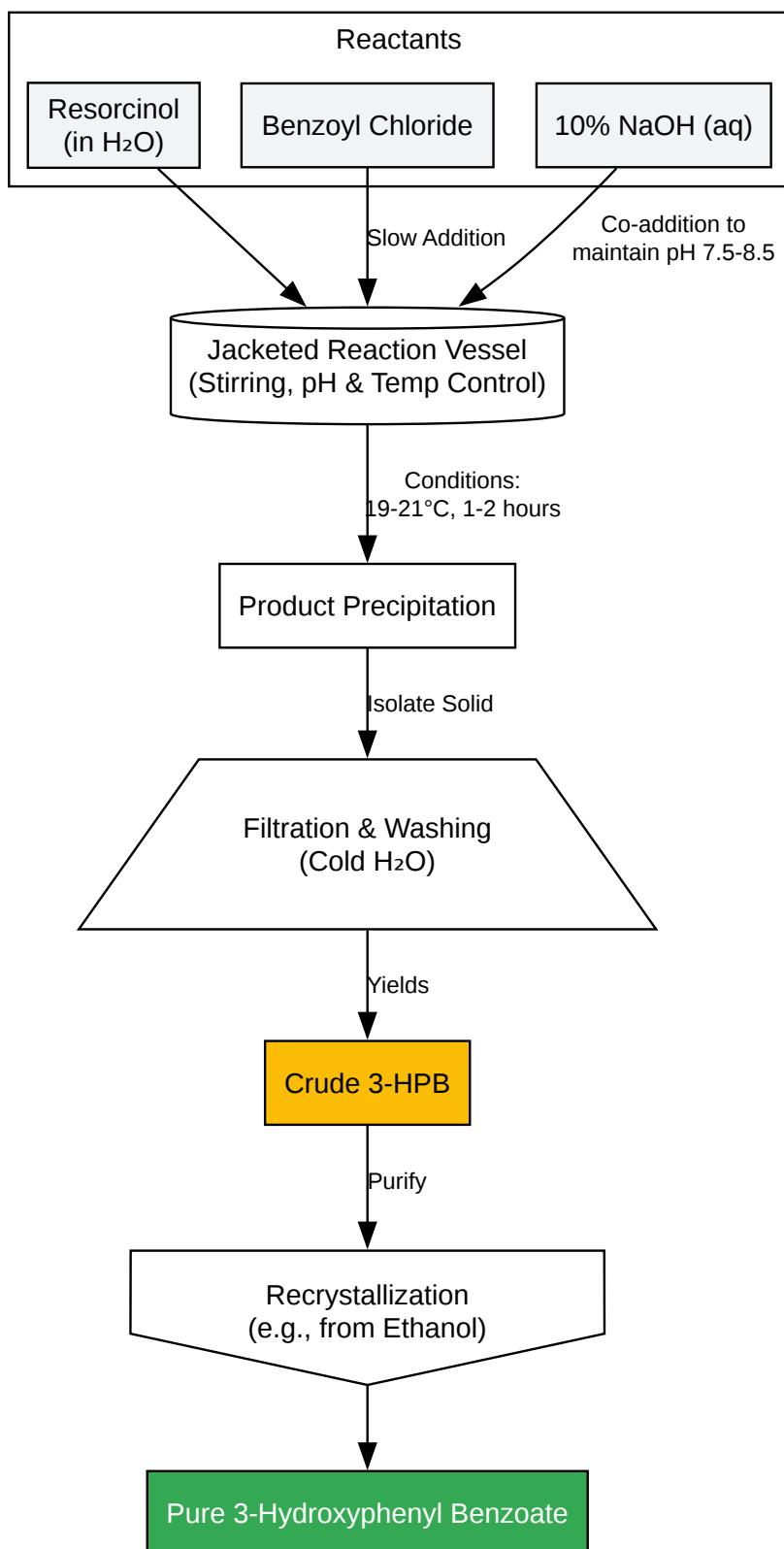
## Synthesis via Controlled Acylation

This protocol is adapted from established industrial processes that emphasize yield and purity by carefully managing reaction conditions.[\[6\]](#)

**Causality:** The key to this synthesis is exploiting the difference in acidity between the two hydroxyl groups of resorcinol. By maintaining a slightly alkaline pH (7.5-8.5), only one hydroxyl group is significantly deprotonated to the more nucleophilic phenoxide, favoring the mono-acylation reaction. Higher pH levels would lead to the deprotonation of both hydroxyls, resulting in a higher yield of the dibenzoate by-product. Similarly, precise temperature control (19-21°C) is essential to prevent hydrolysis of the benzoyl chloride and to ensure a controlled reaction rate.[\[6\]](#)

### Experimental Protocol:

- **Preparation of Resorcinol Solution:** Prepare a 15-20% aqueous solution of resorcinol (e.g., dissolve 110 g of resorcinol in water to make a total volume of ~650 mL).
- **pH and Temperature Adjustment:** Transfer the solution to a jacketed reaction vessel equipped with a stirrer, pH meter, and addition funnels. Cool the solution to 19-21°C. Adjust the pH to 7.5-8.5 by the slow addition of a 10% aqueous sodium hydroxide solution.
- **Benzoyl Chloride Addition:** Begin the gradual, dropwise addition of the theoretical amount of benzoyl chloride (140.5 g).
- **Reaction Maintenance:** Throughout the addition of benzoyl chloride, continuously monitor the pH and temperature. Maintain the pH within the 7.5-8.5 range by co-adding the 10% sodium hydroxide solution. Use the cooling jacket to keep the temperature at 19-21°C.
- **Reaction Completion and Isolation:** After the benzoyl chloride addition is complete, continue stirring for an additional hour while maintaining the pH and temperature. The product will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by filtration. Wash the crude product thoroughly with cold water to remove unreacted resorcinol and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by leveraging differential solubility in a hot aliphatic alcohol to separate it from any unreacted resorcinol dibenzoate.[\[7\]](#)

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Caption: Workflow for the synthesis of **3-Hydroxyphenyl benzoate**.

# Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quantity of **3-Hydroxyphenyl benzoate**.

## Chromatographic Methods

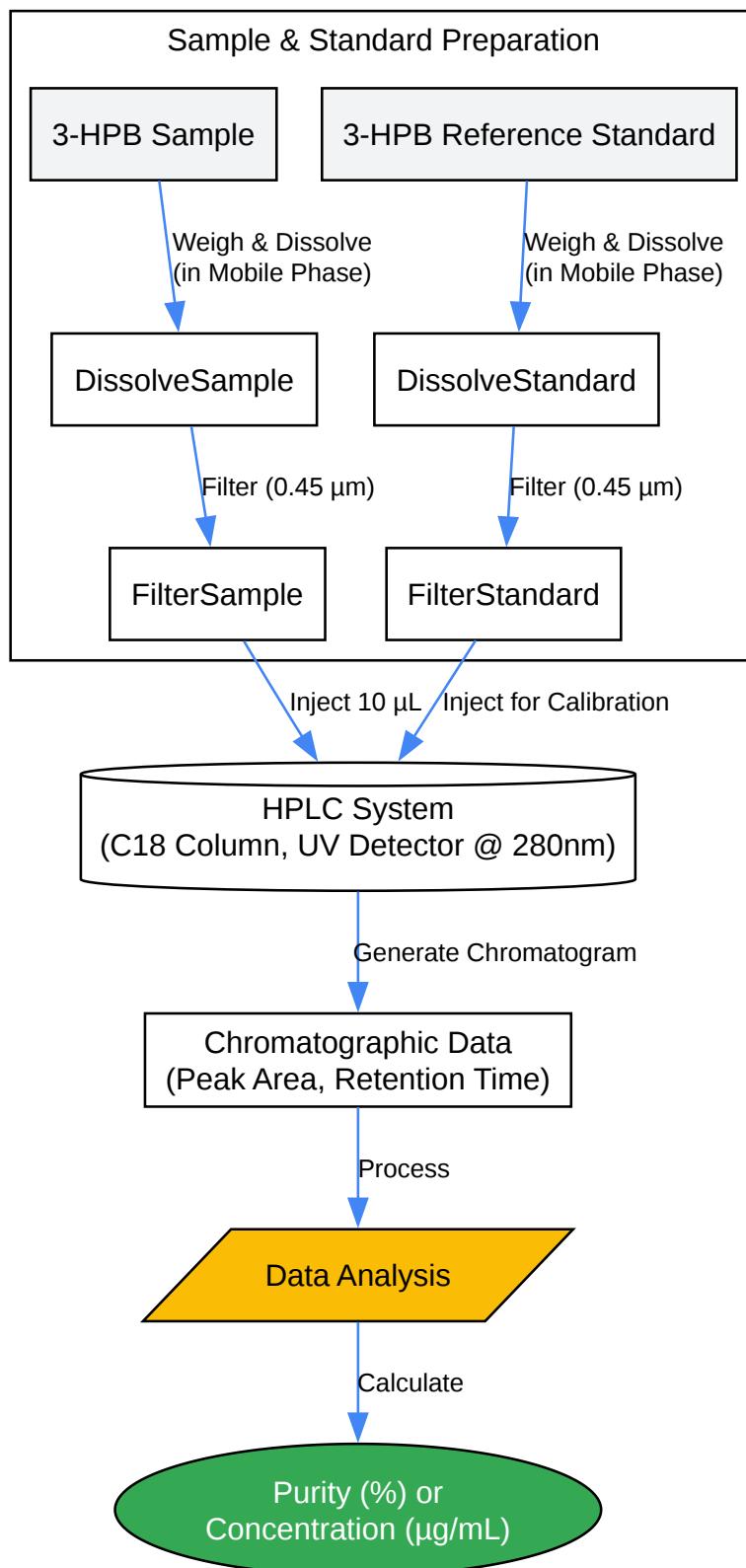
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for quantification due to its high resolution and sensitivity.

Trustworthiness: The protocol below is a self-validating system. A sharp, symmetrical peak at a consistent retention time confirms the compound's identity against a known standard. The integration of the peak area allows for precise purity determination (% area), and quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

### Experimental Protocol: HPLC Purity Assay

- Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size) is suitable for this analysis.<sup>[8]</sup>
- Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v), with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.<sup>[4][9]</sup>
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the column effluent using a UV detector set to a wavelength of 280 nm.<sup>[8][10]</sup>
- Sample Preparation: Accurately weigh and dissolve the **3-Hydroxyphenyl benzoate** sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.
- Injection: Inject 10  $\mu$ L of the prepared sample onto the column.

- Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to **3-Hydroxyphenyl benzoate**.



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Caption: General workflow for HPLC analysis of **3-Hydroxyphenyl benzoate**.

## Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure. The  $^1\text{H}$  NMR spectrum will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the phenolic hydroxyl proton.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol ( $\sim 3300\text{-}3500\text{ cm}^{-1}$ ), a strong peak for the C=O stretch of the ester ( $\sim 1730\text{ cm}^{-1}$ ), and peaks for C-O stretching and aromatic C=C bonds.[1]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 214.22).[1][3] Analysis of the fragmentation pattern can further validate the structure.

## Applications in Research and Drug Development

While **3-Hydroxyphenyl benzoate** has industrial uses, its primary value to this audience lies in its role as a versatile building block in medicinal chemistry.

## Scaffold for Synthesis of Bioactive Molecules

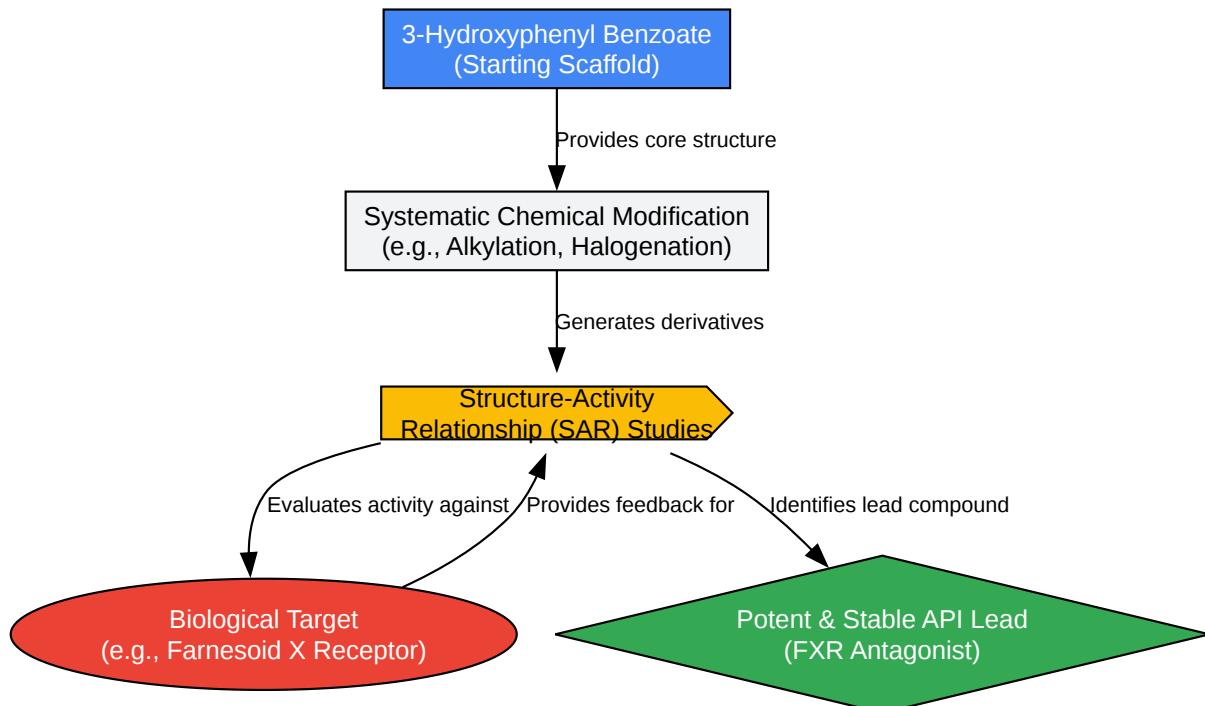
The structure of **3-Hydroxyphenyl benzoate** is a privileged scaffold. The phenolic hydroxyl group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to reveal a carboxylic acid and another phenol, allowing for diverse derivatization strategies.[11]

## Development of Farnesoid X Receptor (FXR)

### Antagonists

A compelling application is its use in the discovery of novel Farnesoid X receptor (FXR) antagonists.[5] A high-throughput screen identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, as a moderate FXR antagonist. Subsequent SAR studies revealed that the 3-substituted-4-hydroxyphenyl unit was essential for the antagonistic activity. This work

highlights how the core **3-hydroxyphenyl benzoate** scaffold can be systematically modified to optimize potency and metabolic stability, a cornerstone of modern drug discovery.[5]



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Caption: Logical role of 3-HPB in a drug discovery cascade.

## Safety and Handling

**3-Hydroxyphenyl benzoate** is classified as a hazardous substance and requires careful handling.

- GHS Hazard Statements:
  - H302: Harmful if swallowed.[1][12][13]
  - H315: Causes skin irritation.[1][12][13]

- H319: Causes serious eye irritation.[[1](#)][[12](#)][[13](#)]
- H335: May cause respiratory irritation.[[1](#)][[12](#)][[13](#)]
- Precautionary Measures:
  - P261: Avoid breathing dust.[[12](#)]
  - P280: Wear protective gloves, eye protection, and face protection.[[12](#)]
  - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[[12](#)]
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[12](#)]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[12](#)]
- Incompatibilities: The compound is incompatible with strong oxidizing agents.[[1](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[14](#)]

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